molecular formula C18H20N2O3S B5764618 ETHYL 4-({[(2-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

ETHYL 4-({[(2-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

Cat. No.: B5764618
M. Wt: 344.4 g/mol
InChI Key: SOZCDCCUKGMXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-({[(2-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is a chemical compound with the molecular formula C18H18N2O4S and a molecular weight of 358.41 g/mol . This compound is known for its unique structure, which includes an ethyl ester group, a methoxybenzyl group, and a carbothioyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[(2-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE typically involves the reaction of 4-aminobenzoic acid with 2-methoxybenzylamine in the presence of a carbothioylating agent. The reaction is carried out under controlled conditions, usually at elevated temperatures and in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[(2-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 4-({[(2-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is used in several scientific research fields:

Mechanism of Action

The mechanism of action of ETHYL 4-({[(2-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved include covalent modification of amino acid residues and disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-({[(2-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and industrial uses .

Properties

IUPAC Name

ethyl 4-[(2-methoxyphenyl)methylcarbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-3-23-17(21)13-8-10-15(11-9-13)20-18(24)19-12-14-6-4-5-7-16(14)22-2/h4-11H,3,12H2,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZCDCCUKGMXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.